molecular formula C31H28N2O4 B15249168 N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B15249168
M. Wt: 492.6 g/mol
InChI Key: MIRTVLDWXISAPG-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a hybrid heterocyclic compound featuring a carbazole core fused with a furochromen moiety via a propanamide linker. The carbazole unit (9-ethyl-9H-carbazol-3-yl) is substituted with an ethyl group at the N9 position, while the furochromen group (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) contains methyl substituents and a ketone oxygen. Its synthesis likely involves multi-step reactions, including cross-coupling strategies (e.g., Suzuki-Miyaura) for fragment assembly, as seen in analogous carbazole derivatives .

Properties

Molecular Formula

C31H28N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C31H28N2O4/c1-5-33-26-9-7-6-8-22(26)25-14-20(10-12-27(25)33)32-30(34)13-11-21-18(3)24-15-23-17(2)19(4)36-28(23)16-29(24)37-31(21)35/h6-10,12,14-16H,5,11,13H2,1-4H3,(H,32,34)

InChI Key

MIRTVLDWXISAPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC3=C(C4=C(C=C5C(=C4)C(=C(O5)C)C)OC3=O)C)C6=CC=CC=C61

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the carbazole substituents, linker type, and fused heterocyclic systems. Below is a detailed comparison:

Carbazole Derivatives with Aryl/Substituted Aryl Groups

  • 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b): Substituents: Nitro (-NO₂), methyl (-CH₃), fluoro-methoxyphenyl. Synthesis: Suzuki coupling with 2-fluoro-5-methoxyphenylboronic acid (45% yield) . Bioactivity: Not explicitly stated, but nitro groups often enhance antimicrobial or anticancer activity. Key Difference: Lacks the furochromen-propanamide moiety, instead featuring a simpler aryl substituent.
  • 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) :

    • Substituents: Methoxyphenyl, tert-butoxycarbonyl (Boc) protecting group.
    • Synthesis: Suzuki coupling with 4-iodoanisole (70% yield) .
    • Key Difference : The Boc group improves solubility during synthesis, unlike the ethyl group in the target compound.

Carbazole Derivatives with Heterocyclic Linkers

  • 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) :
    • Substituents: Thiophene-carbaldehyde, Boc-protected carbazole.
    • Synthesis: Cross-coupling with 5-bromo-2-thiophene-carboxaldehyde (90% yield) .
    • Key Difference : The thiophene-carbaldehyde group may confer distinct electronic properties compared to the furochromen system.

Tetrahydrocarbazole-Acetamide Derivatives (Patent Example)

  • N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide :
    • Substituents: Chlorine, tetrahydrocarbazole core, acetamide linker.
    • Synthesis: Multi-step reactions involving boronic acid intermediates and Pd catalysis .
    • Key Difference : The saturated tetrahydrocarbazole core and acetamide linker (vs. propanamide) may reduce aromatic interactions critical for bioactivity.

Methoxy-Carbazole-Acetamide Analogues

  • 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide :
    • Substituents: Methoxy (-OCH₃), acetamide linker.
    • Bioactivity: Demonstrated antibacterial and antifungal activity .
    • Key Difference : The shorter acetamide linker and methoxy group contrast with the target compound’s propanamide and ethyl substituent.

Structural and Functional Analysis Table

Compound Name Core Structure Substituents/Functional Groups Linker Type Key Bioactivity (if reported) Synthesis Yield Reference
N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Carbazole-furochromen Ethyl, trimethyl, oxo Propanamide N/A N/A N/A
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole Nitro, methyl, fluoro-methoxyphenyl Direct bond N/A 45%
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Carbazole Methoxyphenyl, Boc Direct bond N/A 70%
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chlorine, acetamide Acetamide N/A N/A
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide Carbazole Methoxy, phenyl Acetamide Antibacterial, antifungal N/A

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